1-(Pyrrolidin-1-yl)-2-((5-(o-tolyl)-1,3,4-oxadiazol-2-yl)thio)ethanone
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Description
1-(Pyrrolidin-1-yl)-2-((5-(o-tolyl)-1,3,4-oxadiazol-2-yl)thio)ethanone, also known as TAK-063, is a novel compound that has gained significant attention in the scientific community due to its potential therapeutic applications. TAK-063 is a small molecule inhibitor of the glycine transporter 1 (GlyT1), which is a target for the treatment of schizophrenia and cognitive impairment.
Scientific Research Applications
Antimicrobial and Antiviral Applications
Antimicrobial Activity : Compounds synthesized from pyrrolidin-1-yl and oxadiazol-2-yl thioethanone derivatives have been investigated for their antimicrobial properties. Studies have shown that cyclization of hydrazide acid group into 1,3,4-oxadiazole nucleus results in compounds with significant antimicrobial activity, with minimum inhibitory concentration (MIC) values ranging from 30.2 to 43.2 μg cm-3 (Salimon, Salih, & Hussien, 2011). Such derivatives exhibit promising antibacterial and antifungal effects, including activity against M. tuberculosis H37Rv strain (Nural et al., 2018).
Antiviral Activity : The structural modification of pyrrolidin-1-yl derivatives, such as incorporating 1,3,4-oxadiazole, has also been explored for antiviral properties. Compounds have shown activity against viruses like HSV1 and HAV-MBB, highlighting their potential in antiviral drug development (Attaby et al., 2006).
Material Science and Catalytic Behavior
Conducting Polymers : Research into poly-[2,5-di(thiophen-2-yl)-1H-pyrrole] derivatives, closely related to the chemical structure , indicates the synthesis of conducting polymers with potential applications in electronics. These polymers exhibit good thermal stability and electrical conductivity that can be influenced by humidity, temperature, and the presence of ammonia (Pandule et al., 2014).
Catalytic Behavior : The synthesis of iron and cobalt complexes involving derivatives similar to 1-(Pyrrolidin-1-yl)-2-((5-(o-tolyl)-1,3,4-oxadiazol-2-yl)thio)ethanone has been studied. These complexes show good catalytic activities for ethylene reactivity, suggesting applications in the polymer industry (Sun et al., 2007).
Chemical Synthesis and Characterization
- Heterocyclic Synthesis : The utility of compounds with a similar backbone in heterocyclic synthesis is noteworthy. They serve as key intermediates in the synthesis of various biologically and medicinally relevant heterocycles, including thiophenes, oxazoles, triazoles, and pyridines. This versatility underscores their importance in drug discovery and development (Salem et al., 2021).
properties
IUPAC Name |
2-[[5-(2-methylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]-1-pyrrolidin-1-ylethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3O2S/c1-11-6-2-3-7-12(11)14-16-17-15(20-14)21-10-13(19)18-8-4-5-9-18/h2-3,6-7H,4-5,8-10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
USKMXZSLPSXIPU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2=NN=C(O2)SCC(=O)N3CCCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>45.5 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID49716163 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
1-(Pyrrolidin-1-yl)-2-((5-(o-tolyl)-1,3,4-oxadiazol-2-yl)thio)ethanone |
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